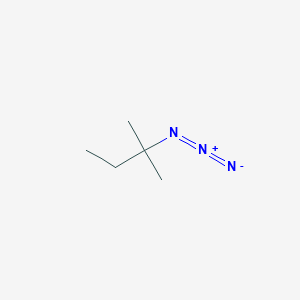
Butane, 2-azido-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 2-azido-2-methyl- is an organic compound with the molecular formula C5H11N3 It is a derivative of butane, where one of the hydrogen atoms is replaced by an azido group (-N3)
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO2N3) is used to convert a 2-amino precursor to the corresponding azido compound . This reaction is carried out under mild conditions and is known for its high efficiency and yield.
Industrial Production Methods
Industrial production of Butane, 2-azido-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The scalability of the diazotransfer reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Butane, 2-azido-2-methyl- undergoes various chemical reactions, including:
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Tin hydrides, tris(trimethylsilyl)silane.
Cycloaddition Reagents: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Corresponding amine derivatives.
Cycloaddition: 1,2,3-triazoles.
Substitution: Various substituted butane derivatives.
Scientific Research Applications
Butane, 2-azido-2-methyl- has several applications in scientific research:
Chemical Biology: Used as a bioorthogonal reporter moiety for site-specific labeling and functionalization of biomolecules.
Materials Science: Employed as a cross-linker in the synthesis of polymers and other materials.
Medicinal Chemistry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of Butane, 2-azido-2-methyl- involves the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions are facilitated by the presence of specific reagents and catalysts, which enable the compound to exert its effects in different chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Butane, 2-azido-2-methyl- is unique due to its specific structure and reactivity. The presence of the azido group at the 2-position of the butane backbone imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and its utility in bioorthogonal chemistry set it apart from other similar compounds .
Properties
CAS No. |
32872-42-7 |
|---|---|
Molecular Formula |
C5H11N3 |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-azido-2-methylbutane |
InChI |
InChI=1S/C5H11N3/c1-4-5(2,3)7-8-6/h4H2,1-3H3 |
InChI Key |
KWVKGEZVTBSPKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















